molecular formula C22H28F3NO4SSi B132654 [(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate CAS No. 87736-80-9

[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate

Cat. No. B132654
CAS RN: 87736-80-9
M. Wt: 487.6 g/mol
InChI Key: QGOUWLJEIYYHJB-QOMWVZHYSA-N
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Description

The compound contains several functional groups including a tert-butyl(dimethyl)silyl group, a trifluoroethylidene group, an amino group, and a 4-methylbenzenesulfonate group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as organic synthesis or medicinal chemistry.



Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, compounds with similar functional groups are often synthesized through multi-step organic synthesis procedures. For example, tert-butyl(dimethyl)silyl groups are often introduced using tert-butyldimethylsilyl chloride1. Trifluoroethylidene groups can be introduced through reactions with trifluoroacetic acid derivatives.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl(dimethyl)silyl group is a bulky group that could influence the stereochemistry of the compound. The trifluoroethylidene group is a highly polar group that could form strong interactions with other molecules.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amino group could participate in reactions with acids or electrophiles. The trifluoroethylidene group could undergo reactions with nucleophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoroethylidene group, which could increase its polarity and potentially its boiling point and melting point. The tert-butyl(dimethyl)silyl group could increase the compound’s hydrophobicity and decrease its solubility in water.


Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The potential applications of this compound would likely depend on its specific physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in organic synthesis or as a lead compound in drug discovery.


Please note that this is a general analysis based on the structure of the compound and the functional groups present in it. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

[(Z)-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F3NO4SSi/c1-16-7-13-19(14-8-16)31(27,28)30-26-20(22(23,24)25)18-11-9-17(10-12-18)15-29-32(5,6)21(2,3)4/h7-14H,15H2,1-6H3/b26-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOUWLJEIYYHJB-QOMWVZHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F3NO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516859
Record name (1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]ethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate

CAS RN

87736-80-9
Record name (1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]ethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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